5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-cyclopropyl-1-ethyltriazol-4-amine |
InChI |
InChI=1S/C7H12N4/c1-2-11-6(5-3-4-5)7(8)9-10-11/h5H,2-4,8H2,1H3 |
InChI Key |
ANMNOQLHDIHWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient and widely used method for synthesizing 1,2,3-triazoles is the CuAAC reaction, which involves the reaction of an organic azide with a terminal alkyne under copper(I) catalysis to form the triazole ring regioselectively.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclopropyl-substituted azide or alkyne precursor | Introduction of cyclopropyl moiety |
| 2 | Ethyl-substituted alkyne or azide counterpart | Introduction of ethyl substituent at N-1 |
| 3 | CuSO4·5H2O and sodium ascorbate in aqueous ethanol or THF/water mixture, room temperature, 12-24 h | Regioselective formation of 1,4-disubstituted 1,2,3-triazole ring |
| 4 | Purification by chromatography | Isolated 5-cyclopropyl-1-ethyl-1H-1,2,3-triazole intermediate |
This method benefits from mild reaction conditions, high regioselectivity, and good yields (often >80%).
Synthesis of Key Precursors
- Cyclopropyl azide or alkyne: Prepared by standard organic transformations such as halide substitution with sodium azide or Sonogashira coupling with cyclopropylacetylene.
- Ethyl azide or alkyne: Ethyl-substituted alkynes or azides are commercially available or synthesized by alkylation or azidation reactions.
Introduction of the Amine Group at the 4-Position
The amine group at the 4-position can be introduced by:
- Direct use of an amino-substituted alkyne or azide in the CuAAC reaction.
- Post-cyclization functional group transformations such as reduction of nitro or azido precursors at the 4-position.
- Nucleophilic substitution on a halogenated triazole intermediate.
Representative Synthetic Scheme
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of cyclopropyl azide | Halide substitution with NaN3 in DMF, 60°C, 4 h | 75-85 | Purified by extraction |
| 2 | Synthesis of 1-ethyl-alkyne | Alkylation of terminal alkyne with ethyl halide, K2CO3, acetone, reflux | 80-90 | |
| 3 | CuAAC reaction | Cyclopropyl azide + 1-ethyl-alkyne, CuSO4·5H2O, sodium ascorbate, EtOH/H2O (1:1), rt, 12 h | 85-95 | Regioselective 1,4-disubstituted triazole |
| 4 | Amination at 4-position | Reduction of 4-nitro substituent with SnCl2 or catalytic hydrogenation | 70-85 | Alternative: direct use of amino-alkyne or azide |
Reaction Optimization and Yield Improvement
- Use of diphenyl ether as solvent during cyclization steps has been shown to improve yields by approximately 10% due to better thermal stability and reaction kinetics.
- Increasing copper catalyst loading and employing stabilizing ligands such as PyBOX can enhance regioselectivity and enantioselectivity in related triazole syntheses.
- Use of freshly prepared sodium ascorbate and careful control of reaction temperature (room temperature to 60°C) optimize reaction rates and product purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a five-membered aromatic ring with three nitrogen atoms, a cyclopropyl group, an ethyl substituent at the 1-position, and an amine functional group at the 4-position. Research indicates that this compound possesses potential biological activities, making it relevant in diverse scientific applications.
Scientific Research Applications
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:
- Antimicrobial Properties: The compound exhibits activity against various bacterial and fungal strains.
- Chemistry: It serves as a building block in synthesizing more complex molecules.
- Drug Development: It is explored as a pharmaceutical intermediate.
Triazoles as Antibacterial Agents
Triazoles, including 1,2,3-triazoles and 1,2,4-triazoles, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . Compounds containing a 1,2,4-triazole ring are characterized by multidirectional biological activity . Research has explored the antibacterial activity of 4-amino-1,2,4-triazole derivatives against various bacteria, including E. coli, B. subtilis, P. aeruginosa, and S. aureus . Certain derivatives have demonstrated potent inhibitory effects, even surpassing the effectiveness of some common antibiotics .
Amide Bioisosteres
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,2,3-triazol-4-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations:
- Smaller groups (e.g., cyclopropyl, ethyl) balance hydrophobicity and reactivity .
- Electronic Effects : Fluorine substituents enhance metabolic stability and electron density, influencing binding interactions .
- Biological Activity : Thiourea derivatives of 1,2,3-triazol-4-amine exhibit antistaphylococcal activity (MIC: 0.5–8 μg/mL), particularly against Staphylococcus epidermidis biofilms .
Stability and Reactivity
- Cyclopropyl Stability : The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions, unlike stable aromatic substituents (e.g., benzyl) .
- Ethyl Group Reactivity : The ethyl chain is less prone to metabolic oxidation compared to longer alkyl chains, improving in vivo stability .
Biological Activity
5-Cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1536874-44-8) is a compound that belongs to the class of triazole derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 152.20 g/mol
- CAS Number : 1536874-44-8
Biological Activity Overview
The biological activities of triazole compounds are often linked to their ability to interact with various biological targets, leading to antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine has been explored in several studies.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties against a range of pathogens. In particular, compounds similar to 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine have shown effectiveness against multi-drug resistant bacteria.
| Pathogen | Inhibition Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | Not effective |
The compound's structure allows it to potentially disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications on the triazole ring and side chains can significantly influence the compound's efficacy and selectivity towards biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups on the cyclopropyl ring enhances antimicrobial activity.
- Triazole Positioning : The position of the amino group relative to the triazole ring is crucial for maintaining bioactivity.
- Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins tend to show higher potency.
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine was evaluated for its effectiveness against ESKAPE pathogens—known for their antibiotic resistance. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus but was less effective against Gram-negative bacteria like Pseudomonas aeruginosa .
Study on Antitumor Potential
Another investigation focused on the cytotoxic effects of several triazole derivatives on human cancer cell lines. The study revealed that compounds structurally similar to 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine demonstrated significant growth inhibition in A549 and MCF7 cells . This suggests potential applications in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal Huisgen reactions. For optimization, factorial design of experiments (DoE) can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity) to minimize trial runs while maximizing yield . Reaction monitoring via HPLC or NMR is critical for identifying intermediates and side products.
Q. How can the structural identity and purity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–2.0 ppm, triazole protons at δ ~7–8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation, co-crystallize with suitable solvents and analyze unit cell parameters .
Q. What safety protocols are essential when handling 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine in laboratory settings?
- Methodological Answer : Follow hazardous waste segregation guidelines (e.g., separate organic solvents from aqueous waste) and use fume hoods for synthesis. Toxicity data for structurally similar triazoles (e.g., acute oral LD50 >500 mg/kg in rodents) suggest moderate risk; use PPE (gloves, goggles) and consult SDS for emergency procedures .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine in click chemistry reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for cycloaddition reactions. Quantum chemical software (e.g., Gaussian, ORCA) can predict regioselectivity (1,4- vs. 1,5-triazole) based on frontier molecular orbital interactions .
Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives like 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Perform meta-analysis of published IC50 values, standardize testing protocols (e.g., fixed DMSO concentration ≤0.1%), and validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. How can membrane separation technologies improve the purification of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine from complex reaction mixtures?
- Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate the target compound (MW ~178 g/mol) from larger byproducts. Optimize solvent resistance (e.g., use polyamide membranes for DMF/acetonitrile systems) and transmembrane pressure to enhance flux and selectivity .
Q. What role does the cyclopropyl group play in modulating the photostability and metabolic stability of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?
- Methodological Answer : The cyclopropyl ring’s strain energy increases electron density on the triazole core, improving UV absorption (λmax ~260 nm). Metabolic stability assays (e.g., liver microsomes) can quantify CYP450-mediated oxidation rates; compare with non-cyclopropyl analogs to isolate substituent effects .
Data-Driven Research Questions
Q. How can reaction path search methods accelerate the discovery of novel derivatives of 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine?
- Methodological Answer : Implement automated reaction network generation (e.g., using Chemoton or RDKit) to explore substituent permutations. Combine with high-throughput experimentation (HTE) to validate computationally prioritized pathways .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in 5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-amine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
